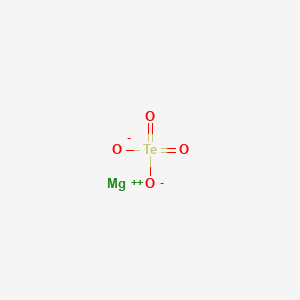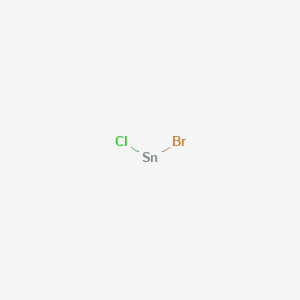
Tin monobromide monochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin monobromide monochloride is an interhalogen compound with the chemical formula BrClSn
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin monobromide monochloride can be synthesized through the direct combination of tin with bromine and chlorine under controlled conditions. The reaction typically involves heating tin in the presence of bromine and chlorine gases, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve the use of specialized reactors where tin is exposed to bromine and chlorine gases at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tin monobromide monochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the bromine or chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Halogen exchange reactions can be carried out using other halogen gases or halogenating agents.
Major Products Formed:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Interhalogen compounds with different halogen compositions.
Wissenschaftliche Forschungsanwendungen
Tin monobromide monochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which tin monobromide monochloride exerts its effects involves its ability to act as a source of both bromine and chlorine. These halogens can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Bromine monochloride (BrCl): An unstable red-brown gas with similar halogen composition.
Iodine monochloride (ICl): Consists of red transparent crystals and has similar reactivity.
Iodine monobromide (IBr): A dark red solid that serves as a source of iodine and bromine.
Uniqueness: Tin monobromide monochloride is unique due to the presence of tin, which imparts distinct chemical properties compared to other interhalogen compounds. Its ability to participate in a wide range of chemical reactions makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
13595-90-9 |
|---|---|
Molekularformel |
BrClSn |
Molekulargewicht |
234.07 g/mol |
IUPAC-Name |
bromo(chloro)tin |
InChI |
InChI=1S/BrH.ClH.Sn/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
GLJTVDWXPUWLIR-UHFFFAOYSA-L |
Kanonische SMILES |
Cl[Sn]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


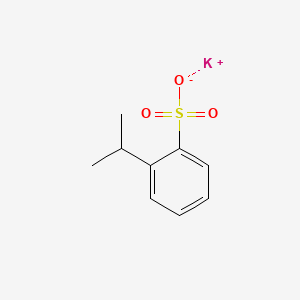



![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)

![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
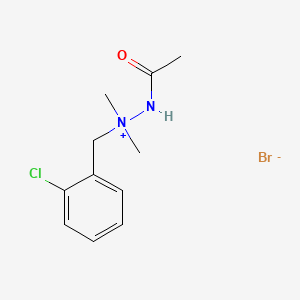
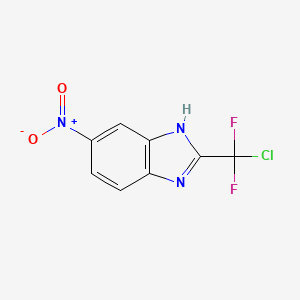
![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)

![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
